4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
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Description
4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins involved in dna repair processes .
Mode of Action
It’s worth noting that similar compounds have been shown to facilitate dna repair processes by catalyzing the poly (adp)ribosylation (parylation) of itself (automodification) or on an array of dna damage repair-associated target proteins (heteromodification) such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases .
Biochemical Pathways
Compounds with similar structures have been known to affect the dna repair pathways .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to undergo β-hydride elimination and dehydroxylation .
Result of Action
Similar compounds have been known to suppress hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling .
Action Environment
It’s worth noting that similar compounds have been shown to undergo up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Properties
IUPAC Name |
4-[8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-29(25,15-3-4-16-17(12-15)28-11-10-27-16)23-5-1-2-14-13-20-19(21-18(14)23)22-6-8-26-9-7-22/h3-4,12-13H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRWAOWLXEZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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